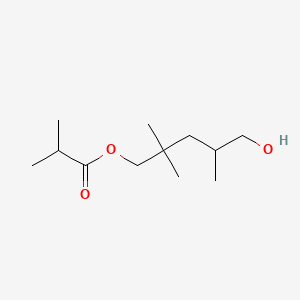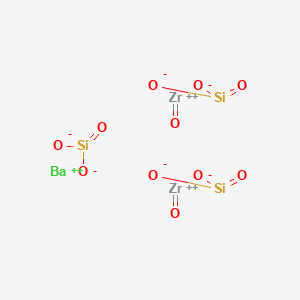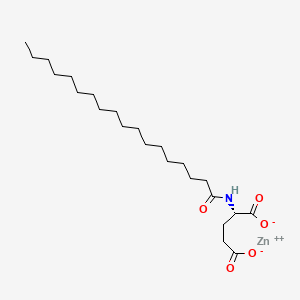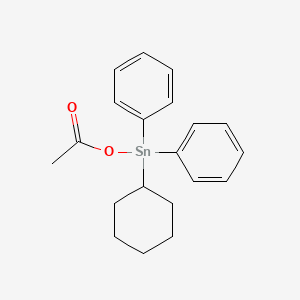
(Acetoxy)cyclohexyldiphenylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acetoxy)cyclohexyldiphenylstannane is an organotin compound characterized by the presence of an acetoxy group, a cyclohexyl group, and two phenyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Acetoxy)cyclohexyldiphenylstannane typically involves the reaction of cyclohexyldiphenylstannane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cyclohexyldiphenylstannane+Acetic Anhydride→this compound+By-products
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(Acetoxy)cyclohexyldiphenylstannane undergoes various chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form cyclohexyldiphenylstannane.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of cyclohexyldiphenylstannane.
Substitution: Formation of various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
(Acetoxy)cyclohexyldiphenylstannane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (Acetoxy)cyclohexyldiphenylstannane involves its interaction with molecular targets through the acetoxy group. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The tin atom in the compound can also form coordination complexes with other molecules, influencing their reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyldiphenylstannane: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
Diphenyltin diacetate: Contains two acetoxy groups, offering different reactivity and applications.
Tributyltin acetate: Another organotin compound with distinct properties and uses.
Uniqueness
(Acetoxy)cyclohexyldiphenylstannane is unique due to the presence of both cyclohexyl and acetoxy groups, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
69642-26-8 |
|---|---|
Molekularformel |
C20H24O2Sn |
Molekulargewicht |
415.1 g/mol |
IUPAC-Name |
[cyclohexyl(diphenyl)stannyl] acetate |
InChI |
InChI=1S/C6H11.2C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h1H,2-6H2;2*1-5H;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI-Schlüssel |
NUMBPFVAIKYWBB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O[Sn](C1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


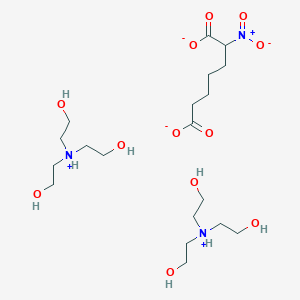
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
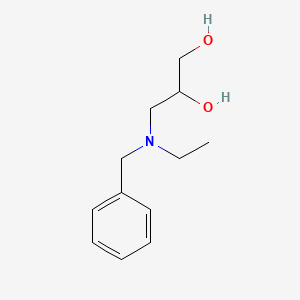
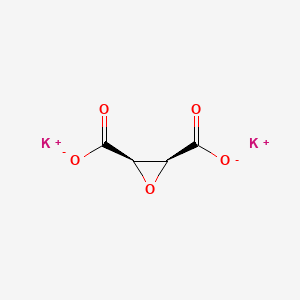
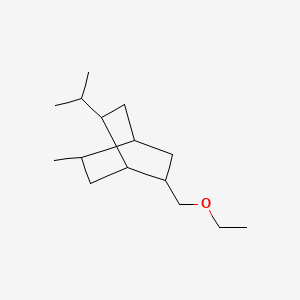
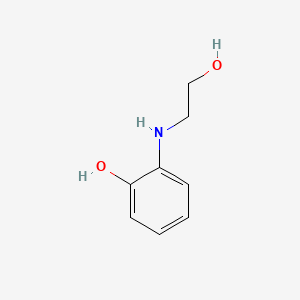
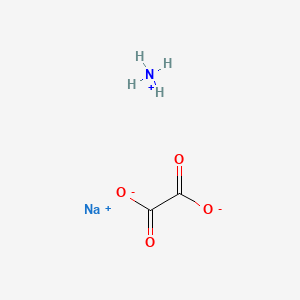
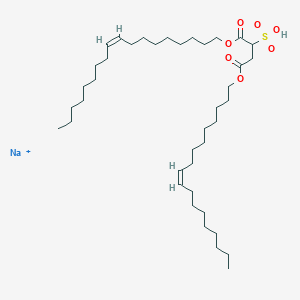
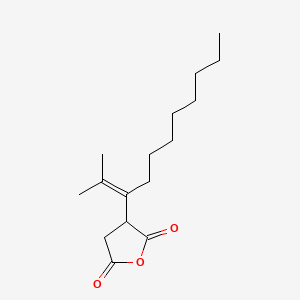
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
